N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide” is a complex organic compound. It is related to Metrizamide, a non-ionic iodine-based radiocontrast agent . It is also a density gradient medium for the centrifugation of biological particles .
Molecular Structure Analysis
The molecular structure of “N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide” is quite complex. It includes a benzamide group attached to a hydroxymethyl oxan ring with multiple hydroxy groups .Scientific Research Applications
Antibacterial Properties
Mangiferin has been shown to have antibacterial properties . This means it could potentially be used in the development of new antibiotics or as a supplement to existing treatments.
Hypocholesterolemic Effects
Mangiferin has been found to have hypocholesterolemic effects . This suggests that it could be used in the treatment of high cholesterol, helping to reduce the risk of heart disease and stroke.
Antiallergic Potential
The antiallergic properties of Mangiferin have been demonstrated . This could make it a valuable component in the treatment of allergies.
Cardiotonic Influence
Mangiferin has been shown to have cardiotonic properties . This means it could potentially be used to increase the contraction of the heart, improving its efficiency.
Antidiabetic Activity
The antidiabetic properties of Mangiferin have been explored . This suggests that it could be used in the treatment of diabetes, helping to regulate blood sugar levels.
Anti-neoplastic Properties
Mangiferin has demonstrated anti-neoplastic properties . This means it could potentially be used in the treatment of cancer, helping to prevent the growth and spread of cancer cells.
properties
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-6-8-10(16)11(17)9(13(19)20-8)14-12(18)7-4-2-1-3-5-7/h1-5,8-11,13,15-17,19H,6H2,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKVJPCJOJUBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2C(C(C(OC2O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977491 |
Source
|
Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide | |
CAS RN |
14086-91-0, 61949-16-4 |
Source
|
Record name | NSC232035 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC75355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Deoxy-2-{[hydroxy(phenyl)methylidene]amino}hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.